molecular formula C14H16N2O4 B2601014 4-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde CAS No. 1356704-60-3

4-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde

Cat. No.: B2601014
CAS No.: 1356704-60-3
M. Wt: 276.292
InChI Key: GCBJBJPESQEGBZ-UHFFFAOYSA-N
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Description

4-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde is a synthetic organic compound that features a benzaldehyde moiety linked to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an appropriate nitrile with hydroxylamine in the presence of a base, followed by cyclization with an acyl chloride.

    Attachment of the Benzaldehyde Moiety: The oxadiazole intermediate is then reacted with a benzaldehyde derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 4-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy]benzoic acid.

    Reduction: 4-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy]benzyl alcohol.

    Substitution: Various substituted oxadiazole derivatives.

Scientific Research Applications

4-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Materials Science: It can be incorporated into polymers to enhance their properties.

    Biological Studies: It can be used as a probe to study biological processes involving aldehyde and oxadiazole functionalities.

Mechanism of Action

The mechanism of action of 4-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The oxadiazole ring can interact with various biological receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde
  • 4-[[3-(1-Ethoxyethyl)-1,2,4-thiadiazol-5-yl]methoxy]benzaldehyde

Uniqueness

4-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde is unique due to the presence of both an aldehyde group and an oxadiazole ring, which confer distinct reactivity and potential biological activity. The ethoxyethyl substituent further enhances its solubility and interaction with biological targets.

Properties

IUPAC Name

4-[[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-3-18-10(2)14-15-13(20-16-14)9-19-12-6-4-11(8-17)5-7-12/h4-8,10H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBJBJPESQEGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C1=NOC(=N1)COC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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